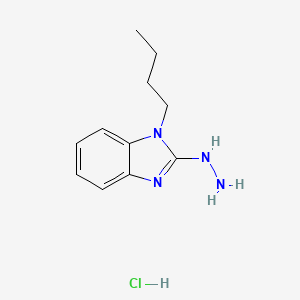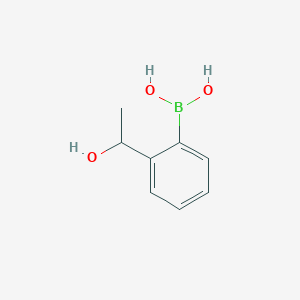
(2-(1-Hydroxyethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1-Hydroxyethyl)phenyl)boronic acid is an organic compound with the molecular formula C8H11BO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Hydroxyethyl)phenyl)boronic acid typically involves the reaction of 2-bromo-1-phenylethanol with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
(2-(1-Hydroxyethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Palladium catalyst, potassium carbonate, inert atmosphere, elevated temperature.
Major Products Formed
Oxidation: 2-(1-Oxoethyl)phenylboronic acid.
Reduction: 2-(1-Hydroxyethyl)phenylboronic acid (if starting from a different oxidation state).
Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura coupling.
科学研究应用
(2-(1-Hydroxyethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
作用机制
The mechanism of action of (2-(1-Hydroxyethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing technologies . The boronic acid group interacts with the active site of enzymes, forming a stable complex that inhibits enzyme activity. This interaction is also used in the design of sensors for detecting sugars and other biomolecules.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
(2-(1-Methoxyethyl)phenyl)boronic acid: Contains a methoxy group instead of a hydroxyl group, which affects its reactivity and solubility.
(2-(1-Hydroxyethyl)phenyl)boronic ester: An ester derivative that is more stable but less reactive than the free boronic acid.
Uniqueness
(2-(1-Hydroxyethyl)phenyl)boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to form stable complexes with diols and other nucleophiles also sets it apart from other boronic acids .
属性
分子式 |
C8H11BO3 |
|---|---|
分子量 |
165.98 g/mol |
IUPAC 名称 |
[2-(1-hydroxyethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H11BO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10-12H,1H3 |
InChI 键 |
GBNZNXBQRFJCLN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1C(C)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11749576.png)
![1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine](/img/structure/B11749577.png)
![[5-(6-Aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methylimino-imino-azanium](/img/structure/B11749582.png)
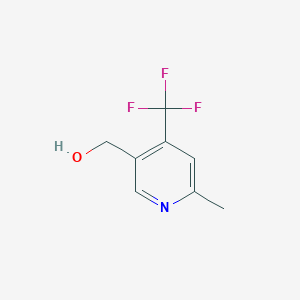
![benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749590.png)
![1-Cyclopentyl-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-1h-pyrazol-4-amine](/img/structure/B11749596.png)
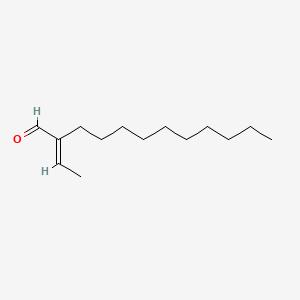
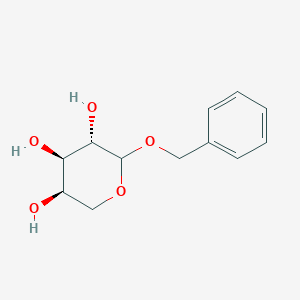
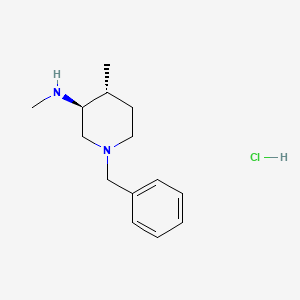
![4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11749642.png)
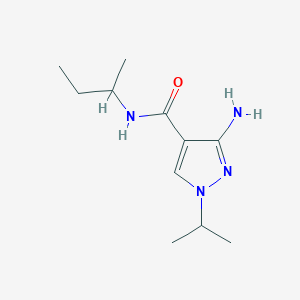
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11749659.png)

